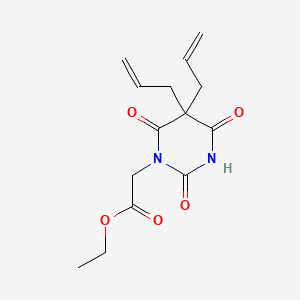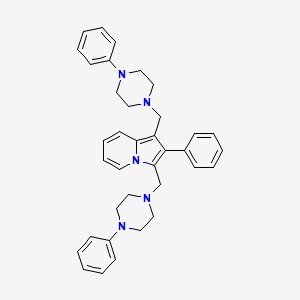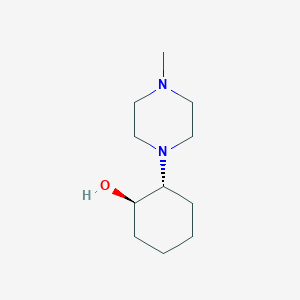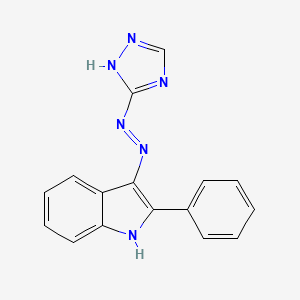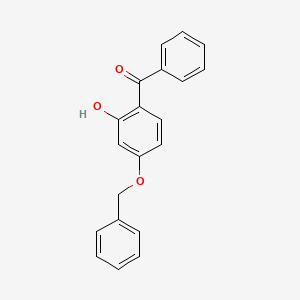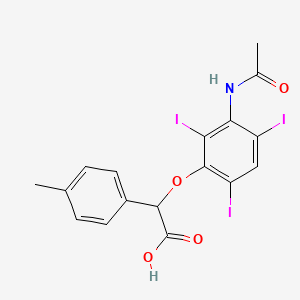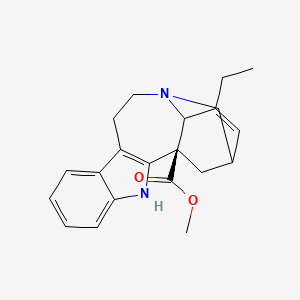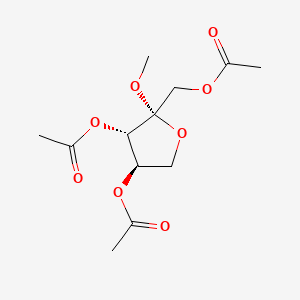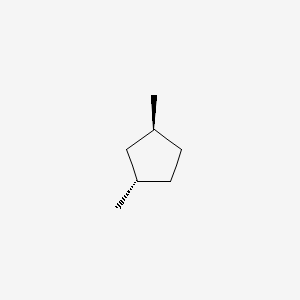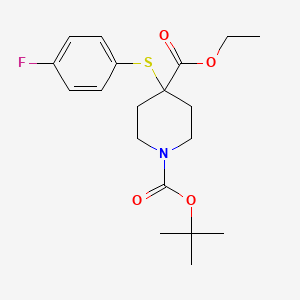
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, ethyl, and 4-fluorophenylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorothiophenol with a piperidine derivative under specific conditions to introduce the 4-fluorophenylthio group. The tert-butyl and ethyl groups are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Ethyl N-Boc-piperidine-4-carboxylate: Used in palladium-catalyzed α-arylation reactions.
1-tert-Butyl-4-methyl 3-fluoropiperidine-1,4-dicarboxylate: Similar structure with different substituents.
Uniqueness
1-tert-Butyl-4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C19H26FNO4S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-ethyl 4-(4-fluorophenyl)sulfanylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26FNO4S/c1-5-24-16(22)19(26-15-8-6-14(20)7-9-15)10-12-21(13-11-19)17(23)25-18(2,3)4/h6-9H,5,10-13H2,1-4H3 |
InChI-Schlüssel |
QRVCHPSXQHAWMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)SC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


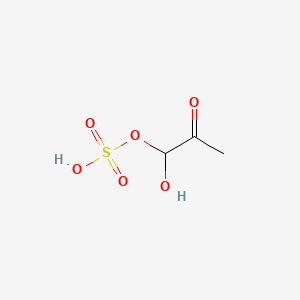

![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
